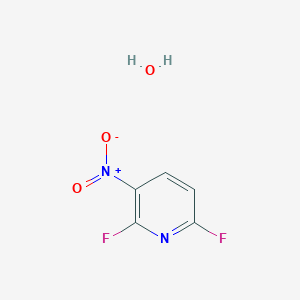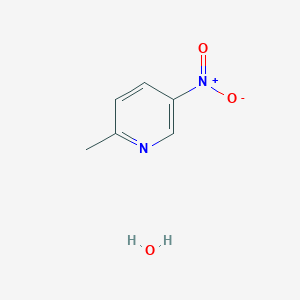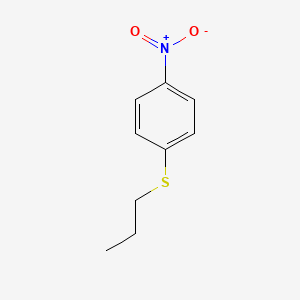
2,6-Difluoro-3-nitropyridine hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-3-nitropyridine hydrate is an organic compound with the molecular formula C5H2F2N2O2·H2O It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 6th positions, and a nitro group is substituted at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-3-nitropyridine hydrate typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine, which is further fluorinated to obtain 2,6-Difluoro-3-nitropyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). The reaction conditions are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Difluoro-3-nitropyridine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups using reagents like ammonia or amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of nitrogen.
Common Reagents and Conditions:
Substitution: Ammonia or amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Substitution: Formation of 2,6-difluoro-3-aminopyridine.
Reduction: Formation of 2,6-difluoro-3-aminopyridine.
Oxidation: Formation of various nitrogen oxides.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-3-nitropyridine hydrate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-3-nitropyridine hydrate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, making it less reactive than its non-fluorinated counterparts. This property is exploited in various chemical reactions to achieve selective transformations. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoropyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitropyridine: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
2,3,6-Trifluoropyridine: Contains an additional fluorine atom, which further alters its chemical properties.
Uniqueness: 2,6-Difluoro-3-nitropyridine hydrate is unique due to the combination of fluorine and nitro substituents, which impart distinct electronic and steric properties.
Eigenschaften
IUPAC Name |
2,6-difluoro-3-nitropyridine;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F2N2O2.H2O/c6-4-2-1-3(9(10)11)5(7)8-4;/h1-2H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZLKMKSDMBFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])F)F.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[(2E)-3-Nitroprop-2-EN-1-YL]oxy}oxane](/img/structure/B8025800.png)













